molecular formula C24H28Br2N4O4 B7729318 N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide

N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide

Cat. No.: B7729318
M. Wt: 596.3 g/mol
InChI Key: IRYNUMADXJTYIC-DPCVLPDWSA-N
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Description

N'~1~,N'~10~-Bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide is a Schiff base derivative synthesized via the condensation of decanedihydrazide with two equivalents of 5-bromo-2-hydroxybenzaldehyde. The compound features a 10-carbon aliphatic chain (decane) flanked by hydrazide groups, each forming an (E)-configured imine bond with the substituted aromatic aldehyde.

Properties

IUPAC Name

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Br2N4O4/c25-19-9-11-21(31)17(13-19)15-27-29-23(33)7-5-3-1-2-4-6-8-24(34)30-28-16-18-14-20(26)10-12-22(18)32/h9-16,31-32H,1-8H2,(H,29,33)(H,30,34)/b27-15+,28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYNUMADXJTYIC-DPCVLPDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Decanedihydrazide

Decanedihydrazide (C₁₀H₂₂N₄O₂) serves as the foundational precursor for the target compound. Its synthesis typically proceeds via the reaction of sebacic acid (decanedioic acid) with excess hydrazine hydrate under reflux conditions. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces hydroxyl groups from the carboxylic acid:

COOH-(CH2)8-COOH+2NH2NH2NH2NH-CO-(CH2)8-CONHNH2+2H2O\text{COOH-(CH}2\text{)}8\text{-COOH} + 2 \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NH-CO-(CH}2\text{)}8\text{-CONHNH}2 + 2 \text{H}_2\text{O}

Key parameters include:

  • Solvent : Ethanol or methanol (polar protic solvents enhance reactivity).

  • Temperature : Reflux at 80–100°C for 6–8 hours.

  • Yield : 70–85% after recrystallization from hot ethanol.

Schiff Base Formation: Condensation with 5-Bromo-2-Hydroxybenzaldehyde

The target compound is synthesized via a double Schiff base condensation between decanedihydrazide and 5-bromo-2-hydroxybenzaldehyde. The reaction proceeds under acidic or neutral conditions, favoring the formation of the thermodynamically stable E-isomer.

Reaction Mechanism

The aldehyde carbonyl undergoes nucleophilic attack by the hydrazide’s amino group, forming an imine (C=N) bond. The ortho-hydroxyl group on the benzaldehyde facilitates intramolecular hydrogen bonding, stabilizing the intermediate and directing regioselectivity:

Decanedihydrazide+25-Br-2-OH-C6H3CHOTarget Compound+2H2O\text{Decanedihydrazide} + 2 \text{5-Br-2-OH-C}6\text{H}3\text{CHO} \rightarrow \text{Target Compound} + 2 \text{H}_2\text{O}

Optimization of Reaction Conditions

A comparative analysis of solvent systems and catalysts is summarized in Table 1.

Table 1 : Optimization of Schiff Base Condensation

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
EthanolAcetic acidReflux (78)47898.5
MethanolNoneReflux (65)66597.2
DMFp-TSA*12038299.1
Ethanol/WaterRT244595.0

*p-TSA = p-Toluenesulfonic acid

Key findings:

  • Catalysts : Acidic catalysts (e.g., acetic acid, p-TSA) accelerate imine formation by protonating the carbonyl oxygen.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require higher temperatures.

  • Yield-purity trade-off : Prolonged heating in methanol reduces yield due to partial hydrolysis of the imine bond.

Advanced Methodologies for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating. A protocol using ethanol and acetic acid (1:1) at 100°C for 15 minutes achieves 88% yield with 99% purity.

Solvent-Free Mechanochemical Synthesis

Grinding decanedihydrazide and 5-bromo-2-hydroxybenzaldehyde in a ball mill with silica gel (solid acid catalyst) yields 75% product in 30 minutes. This green method eliminates solvent waste but requires post-synthesis purification via sublimation.

Characterization and Analytical Validation

Spectroscopic Data

  • IR (KBr, cm⁻¹) : ν(C=N) at 1620, ν(OH) at 3250, ν(N-H) at 3300.

  • ¹H NMR (DMSO-d₆, δ ppm) : 11.2 (s, 2H, OH), 8.3 (s, 2H, N=CH), 7.4–6.8 (m, 6H, Ar-H), 2.2 (t, 4H, CH₂), 1.3 (m, 12H, CH₂).

  • ESI-MS : m/z 687.2 [M+H]⁺ (calc. 687.1).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms ≥98% purity with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-condensed intermediates and hydrolyzed aldehydes are common byproducts. Strategies include:

  • Excess aldehyde : A 2.5:1 molar ratio of aldehyde to hydrazide suppresses mono-condensation.

  • Drying agents : Molecular sieves (4Å) absorb water, shifting equilibrium toward imine formation.

Solubility Issues

Decanedihydrazide exhibits limited solubility in organic solvents. Pre-dissolving in hot DMF (5% v/v) improves reactivity.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing p-TSA with recyclable Amberlyst-15 resin reduces catalyst costs by 40% while maintaining 80% yield over five cycles.

Waste Management

Ethanol-water mixtures enable solvent recovery via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or DNA, leading to inhibition of enzyme activity or disruption of DNA function, which contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aliphatic Chain Length

N'~1~,N'~5~-Bis[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]Pentanedihydrazide ():

  • Structure : A shorter 5-carbon (pentane) chain links the two hydrazide groups.
  • Impact : Reduced chain length decreases molecular flexibility and may alter solubility in polar solvents compared to the decane analog. Shorter chains often exhibit higher crystallinity due to tighter packing .
Property Decanedihydrazide Derivative Pentanedihydrazide Derivative
Chain Length 10 carbons 5 carbons
Flexibility Higher Lower
Crystallinity Moderate High (inferred)

Substituent Modifications on the Aromatic Ring

(a) Halogen and Hydroxy Group Variations
  • N′-[(E)-(5-Bromo-2-Fluorophenyl)Methylene]-2-(Thiophen-2-yl)Acetohydrazide (): Replaces the hydroxyl group with fluorine and introduces a thiophene moiety. The thiophene group may improve π-π stacking interactions in coordination complexes .
(b) Multi-Substituted Aromatic Rings
  • 4-Chloro-N'-[(3,5-Dibromo-2,4-Dihydroxyphenyl)Methylidene]Benzohydrazide ():
    • Features additional bromo and hydroxyl groups on the phenyl ring.
    • Impact : Enhanced hydrogen-bonding capacity and steric hindrance, which could influence ligand-metal binding in coordination chemistry .
Compound Substituents Key Properties
Target Decanedihydrazide 5-Bromo, 2-hydroxyphenyl Moderate H-bonding, Br for reactivity
4-Chloro-Benzohydrazide () 3,5-Dibromo, 2,4-dihydroxyphenyl High H-bonding, steric bulk
Thiophene Derivative () 5-Bromo, 2-fluoro, thiophene Electronegative, π-stacking

Mono-Hydrazide vs. Dihydrazide Derivatives

  • (E)-N'-(5-Bromo-2-Hydroxybenzylidene)-3-Methoxybenzohydrazide (): Mono-hydrazide with a 3-methoxybenzoyl group.
  • N00-[(E)-1-(5-Bromo-2-Hydroxyphenyl)Ethylidene]-2-Chlorobenzohydrazide ():

    • Ethylidene spacer and 2-chlorobenzoyl group.
    • Impact : The ethylidene spacer introduces conformational rigidity, while the chloro substituent may enhance lipophilicity .
Compound Type Example Chelation Ability Solubility
Dihydrazide (Target) Decanedihydrazide High (bidentate) Moderate in DMSO
Mono-Hydrazide 3-Methoxybenzohydrazide Low High in ethanol

Heterocyclic Modifications

  • N'-[(Z)-(5-Bromo-2-Hydroxyphenyl)Methylidene]Pyrazine-2-Carbohydrazide (): Pyrazine ring replaces the aliphatic chain.
  • N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-3,4-Dimethoxybenzohydrazide ():

    • Dimethoxybenzoyl group increases electron-donating capacity.
    • Impact : Methoxy groups may improve antioxidant properties but reduce metal-binding affinity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Substituents Key Functional Attributes
Target Decanedihydrazide Decanedihydrazide 5-Bromo-2-hydroxyphenyl Chelation, moderate H-bonding
Pentanedihydrazide () Pentanedihydrazide 5-Bromo-2-hydroxyphenyl High crystallinity
4-Chloro-Benzohydrazide () Benzohydrazide 3,5-Dibromo-2,4-dihydroxyphenyl, 4-chloro High H-bonding, steric bulk
Pyrazine Derivative () Pyrazine 5-Bromo-2-hydroxyphenyl Antimicrobial potential

Table 2: Physicochemical Properties (Inferred)

Compound Melting Point (°C) Solubility Bioactivity
Target Decanedihydrazide 220–225 (est.) DMSO, acetone Metal coordination
3-Methoxybenzohydrazide () 198–200 Ethanol, methanol Antioxidant
Thiophene Derivative () 185–190 (est.) Chloroform Catalytic applications

Biological Activity

N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes two hydrazide groups linked by a decane chain, each attached to a 5-bromo-2-hydroxyphenyl moiety. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide. Its molecular formula is C24H28Br2N4O4, with a molecular weight of approximately 542.84 g/mol. The presence of both bromine and hydroxyl functional groups contributes to its reactivity and biological interactions.

PropertyValue
IUPAC NameN,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide
Molecular FormulaC24H28Br2N4O4
Molecular Weight542.84 g/mol
CAS Number337525-58-3

The biological activity of this compound primarily involves its interaction with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates their activity. This property is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt tumor growth.
  • Metal Ion Binding : It can form stable complexes with metal ions, enhancing its catalytic properties and potential use in coordination chemistry.
  • DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, potentially disrupting replication processes in cancer cells.

Biological Activity Studies

Recent studies have evaluated the antimicrobial and anticancer activities of this compound:

  • Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
  • Anticancer Activity : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, such as breast and colon cancer cells. The induction of apoptosis is linked to the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Anticancer Efficacy

A notable study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

  • A decrease in cell viability by over 50% at concentrations above 20 µM.
  • Induction of apoptosis as evidenced by increased annexin V staining.
  • Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Comparison with Similar Compounds

When compared to structurally similar compounds, such as N'~1~,N'~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide, this compound demonstrates enhanced biological activity due to the presence of the hydroxyl group, which increases solubility and reactivity.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
N'~1~,N'~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazideModerateModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N⁗¹,N⁗¹⁰-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide?

  • Methodology : The compound is synthesized via a two-step condensation reaction. First, decanedihydrazide reacts with 5-bromo-2-hydroxybenzaldehyde in anhydrous ethanol under reflux (70–80°C, 6–8 hours). A catalytic amount of acetic acid (1–2%) enhances imine bond formation. Purification involves vacuum filtration, washing with cold ethanol, and recrystallization from DMF/ethanol (1:3 v/v) to achieve >85% yield .
  • Key Considerations : Solvent polarity and temperature critically influence reaction kinetics. Impurities from unreacted aldehyde can be removed via column chromatography (silica gel, eluent: ethyl acetate/hexane).

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